molecular formula C16H22BrNO2 B13032660 tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13032660
M. Wt: 340.25 g/mol
InChI Key: OTVBYEZQXDTGFA-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: C18H24BrNO2\text{C}_{18}\text{H}_{24}\text{BrNO}_2C18​H24​BrNO2​

    .
  • It belongs to the class of isoquinoline derivatives and contains a tert-butyl group (t-Bu) at the 2-position of the isoquinoline ring.
  • The compound’s systematic name reflects its substituents: tert-butyl (tert-Bu), bromine (Br), and a carboxylate group (COO-).
  • Isoquinoline derivatives often exhibit interesting biological and pharmacological properties.
  • Properties

    Molecular Formula

    C16H22BrNO2

    Molecular Weight

    340.25 g/mol

    IUPAC Name

    tert-butyl 5-bromo-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate

    InChI

    InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-11-7-6-8-12(17)13(11)16(4,5)10-18/h6-8H,9-10H2,1-5H3

    InChI Key

    OTVBYEZQXDTGFA-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CN(CC2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C)C

    Origin of Product

    United States

    Preparation Methods

    Preparation Methods

    Palladium-Catalyzed Borylation of the 5-Bromo Isoquinoline Derivative

    The most documented and efficient preparation strategy involves the palladium-catalyzed borylation of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is a close analogue and precursor to the target compound with the 4,4-dimethyl substitution introduced either before or after this step.

    Typical Reaction Conditions
    Parameter Description
    Starting Material tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
    Catalyst (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)
    Boron Source Bis(pinacolato)diboron or 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane)
    Base Potassium acetate (KOAc) or potassium phosphate
    Solvent 1,4-Dioxane or N,N-dimethylformamide (DMF)
    Temperature 80–120 °C
    Time 2–48 hours
    Atmosphere Inert atmosphere (nitrogen or argon)
    Work-up Extraction with ethyl acetate, washing with water/brine, drying over MgSO4 or Na2SO4
    Purification Flash chromatography on silica gel (ethyl acetate/cyclohexane or petroleum ether/ethyl acetate)
    Representative Experimental Data
    Entry Catalyst Loading (mmol) Base (mmol) Solvent (mL) Temp (°C) Time (h) Yield (%) Notes
    1 0.87 26 40 (dioxane) 80 2 100 Using Pd(dppf)Cl2, potassium acetate, inert atmosphere
    2 0.16 4.8 8 (DMF) 90 Overnight 89 Using PdCl2(dppf)*CH2Cl2, potassium acetate
    3 3.20 192 100 (dioxane) 120 48 43 Using Pd2(dba)3, XPhos ligand, potassium phosphate
    4 1.15 38.4 60 (dioxane) 80 3 Not specified Reaction filtered through Celite, purified by silica gel chromatography

    Note: The yields vary depending on catalyst system, base, temperature, and reaction time, with shorter times and mild conditions favoring higher yields in some cases.

    General Synthetic Route Summary

    Analytical and Purity Data

    • LC-MS: Retention times around 1.5 minutes; molecular ion peaks at m/z 360 (M+H)+ for borylated intermediates.
    • NMR: Recorded on 400 MHz instruments, confirming substitution patterns and purity.
    • Purity: Typically >95% after chromatographic purification.
    • Physical State: Light yellow oil or gel depending on the stage of purification.

    Summary Table of Key Preparation Parameters

    Step Reagents & Conditions Yield (%) Notes
    Starting material synthesis Condensation/cyclization with tert-butyl ester protection N/A Precursor for borylation
    Pd-catalyzed borylation Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, 80–120 °C, inert gas 43–100 Solvent: dioxane or DMF
    4,4-Dimethyl group introduction Alkylation or starting from dimethylated precursors N/A Requires further optimization
    Purification Flash chromatography (ethyl acetate/cyclohexane) N/A Ensures >95% purity

    Research Findings and Considerations

    • The choice of palladium catalyst and ligand system significantly affects the yield and reaction time. Pd(dppf)Cl2 is a common and effective catalyst.
    • Potassium acetate and potassium phosphate bases are preferred for efficient borylation.
    • Elevated temperatures (80–120 °C) and inert atmosphere are critical to avoid side reactions and degradation.
    • The borylation step is a key functionalization enabling further cross-coupling or derivatization reactions.
    • The introduction of 4,4-dimethyl groups is less frequently detailed in literature but is essential for the final compound's structural specificity.

    Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile building block for the synthesis of more complex molecules.

      Biology and Medicine: Its derivatives may exhibit biological activity, making them potential drug candidates.

      Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific derivatives.
    • It may interact with cellular receptors, enzymes, or other biomolecules, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are an active area of research, and further studies will enhance our understanding

    Biological Activity

    tert-Butyl 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound characterized by its unique dihydroisoquinoline backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The presence of the bromine atom and the tert-butyl ester group enhances its chemical properties, making it a candidate for various therapeutic investigations.

    • Molecular Formula : C16H22BrNO2
    • Molecular Weight : 340.25 g/mol
    • CAS Number : 1203684-82-5

    The compound's structure is significant for its biological activity, as the positioning of functional groups can influence interaction with biological targets.

    Biological Activity Overview

    Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

    • Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties akin to other isoquinoline derivatives. For instance, a related compound demonstrated a significant reduction in cell viability in aggressive cancer cell lines such as MDA-MB-231 .
    • Neuropharmacological Potential : The dihydroisoquinoline scaffold is known for its interactions with dopaminergic and adrenergic receptors, which could imply potential applications in treating neurological disorders .

    Structure-Activity Relationship (SAR)

    A systematic study of structure–activity relationships (SAR) has been conducted to understand how variations in the chemical structure affect biological activity. Compounds with different bromination positions or modifications to the dihydroisoquinoline ring have been analyzed:

    Compound NameCAS NumberKey FeaturesBiological Activity
    tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate893566-74-0Different bromination positionModerate cytotoxicity
    tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate258515-65-0Alternative bromination siteAntiproliferative effects
    tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate893566-75-1Further down the isoquinoline ringReduced activity compared to others

    These variations highlight how slight modifications can lead to different biological profiles and therapeutic potentials.

    Case Studies and Research Findings

    • Antitumor Activity :
      • A study involving related compounds indicated that certain derivatives could inhibit tumor growth effectively in vivo. For example, a structurally similar antagonist showed a 55% reduction in viability of MDA-MB-231 cells after treatment with a concentration of 10 μM .
    • Pharmacokinetics :
      • Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance, the permeability of similar compounds across cell membranes was assessed using MDCKII cell lines, indicating favorable absorption characteristics .
    • Mechanism of Action :
      • Investigations into the binding affinities of these compounds to specific receptors have shown promising results. For example, binding assays revealed that certain isoquinoline derivatives act as positive allosteric modulators at dopamine receptors .

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